![molecular formula C21H21N3O2S B2394759 4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034448-02-5](/img/structure/B2394759.png)
4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Scientific Research Applications
- Role of MPT0B390 : MPT0B390 serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for creating complex molecules .
- Potential : MPT0B390 may have anti-inflammatory properties, making it relevant for drug development .
Suzuki–Miyaura Coupling
Anti-Inflammatory Activity
Antioxidant Properties
Anti-Tubercular Activity
Collagen Synthesis Inhibition
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
4-morpholin-4-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(16-5-7-18(8-6-16)24-10-12-26-13-11-24)23-15-17-3-1-9-22-20(17)19-4-2-14-27-19/h1-9,14H,10-13,15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVSTYPRKUDXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide |
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